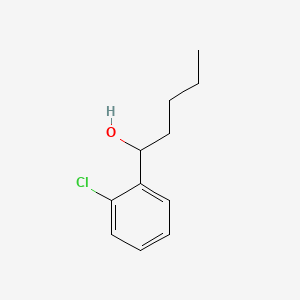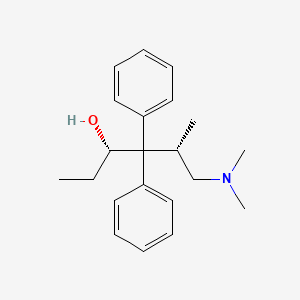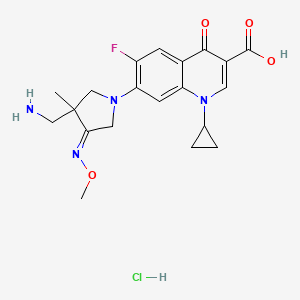![molecular formula C56H23N3Na4O20S4 B12787098 tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate CAS No. 72379-60-3](/img/structure/B12787098.png)
tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[3027002,3003,1904,1707,1609,14020,29022,27033,42035,40043,59045,58046,55048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate is a complex organic compound with a highly intricate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate involves multiple steps, including the formation of intermediate compounds and the use of specific reagents under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure consistency and quality. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the chemical structure and properties of the compound.
Substitution: The compound can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. These products may include various derivatives and modified versions of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent in various analytical and synthetic processes. Its unique structure allows it to participate in complex chemical reactions, making it valuable for research and development.
Biology
In biological research, the compound may be used to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it a useful tool for probing biological systems.
Medicine
In medicine, the compound’s potential therapeutic properties are explored for the development of new drugs and treatments. Its unique chemical properties may offer advantages in targeting specific pathways and mechanisms in the body.
Industry
In industry, the compound is used in the production of specialized materials and chemicals. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Tetrapentacontane: A similar compound with a different structure and properties.
4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester: Another complex organic compound with unique properties.
Uniqueness
Tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[3027002,3003,1904,1707,1609,14020,29022,27033,42035,40043,59045,58046,55048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate stands out due to its highly intricate structure and specific chemical properties
Propiedades
Número CAS |
72379-60-3 |
|---|---|
Fórmula molecular |
C56H23N3Na4O20S4 |
Peso molecular |
1278.0 g/mol |
Nombre IUPAC |
tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate |
InChI |
InChI=1S/C56H27N3O20S4.4Na/c60-49-21-9-1-3-11-23(21)51(62)41-39(49)45-33(29-17-19-31-35(43(29)57-45)55(78-82(70,71)72)27-15-7-5-13-25(27)53(31)76-80(64,65)66)37-38-34-30-18-20-32-36(56(79-83(73,74)75)28-16-8-6-14-26(28)54(32)77-81(67,68)69)44(30)58-46(34)40-42(48(38)59-47(37)41)52(63)24-12-4-2-10-22(24)50(40)61;;;;/h1-20,57-59H,(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75);;;;/q;4*+1/p-4 |
Clave InChI |
NOQMKHSBJMJZDT-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2OS(=O)(=O)[O-])NC5=C6C(=C7C(=C45)C8=C9C1=C(C2=C(C3=CC=CC=C3C(=C2C=C1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])NC9=C1C(=C8N7)C(=O)C2=CC=CC=C2C1=O)C(=O)C1=CC=CC=C1C6=O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)
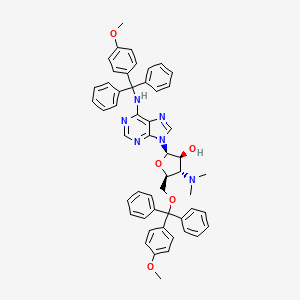
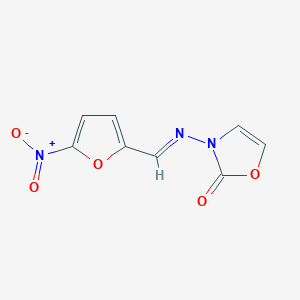
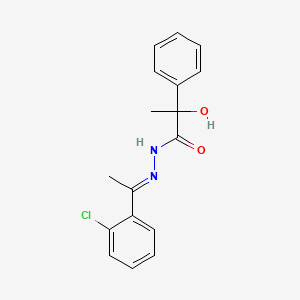

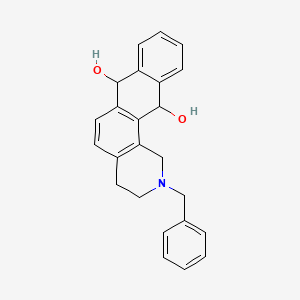
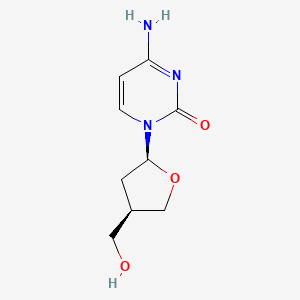
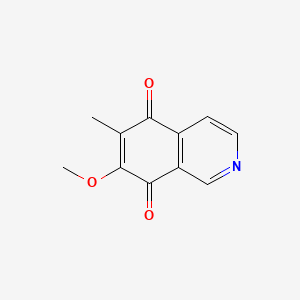
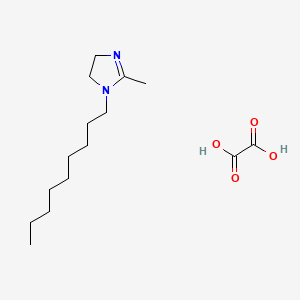
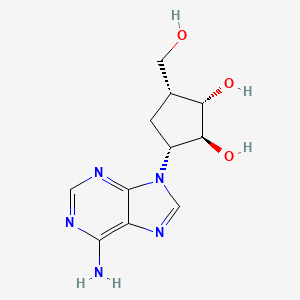
![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
